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Compound of Interest

Compound Name: 1-Phenyloctadecane

Cat. No.: B1293679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
phenyloctadecane, a long-chain alkylbenzene. The information presented herein is crucial for

the identification, characterization, and quality control of this compound in research and

development settings. This document details its nuclear magnetic resonance (NMR), mass

spectrometry (MS), and infrared (IR) spectral properties, along with the methodologies for their

acquisition.

Introduction
1-Phenyloctadecane is a saturated hydrocarbon consisting of an octadecyl chain attached to

a phenyl group. Its chemical formula is C₂₄H₄₂ and it has a molecular weight of 330.62 g/mol .

Accurate spectral analysis is fundamental for confirming the structure and purity of 1-
phenyloctadecane, which is essential for its application in various scientific disciplines.

Spectroscopic Data
The following sections present the key spectral data for 1-phenyloctadecane in a tabulated

format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.28 - 7.15 m 5H
Aromatic protons

(C₆H₅)

2.60 t 2H
Benzylic protons (-

CH₂-Ph)

1.59 m 2H
-CH₂- adjacent to

benzylic CH₂

1.25 br s 30H

Methylene protons in

the alkyl chain (-

(CH₂)₁₅-)

0.88 t 3H
Terminal methyl

protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

142.9 C1' (ipso-carbon of the phenyl ring)

128.4 C3'/C5' (meta-carbons of the phenyl ring)

128.2 C2'/C6' (ortho-carbons of the phenyl ring)

125.6 C4' (para-carbon of the phenyl ring)

36.0 C1 (benzylic carbon)

31.9 Methylene carbons in the alkyl chain

29.7 - 29.3 Methylene carbons in the alkyl chain

22.7
Methylene carbon adjacent to the terminal

methyl group

14.1 C18 (terminal methyl carbon)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Electron Ionization (EI) Mass Spectrum Data

m/z Relative Intensity (%) Assignment

330 15 [M]⁺ (Molecular Ion)

105 40 [C₈H₉]⁺ (Tropylium ion)

91 100
[C₇H₇]⁺ (Benzyl cation - Base

Peak)

43 35 [C₃H₇]⁺ (Propyl fragment)

29 25 [C₂H₅]⁺ (Ethyl fragment)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

3085, 3062, 3027 Weak Aromatic C-H stretch

2924, 2853 Strong Aliphatic C-H stretch

1604, 1496, 1454 Medium
Aromatic C=C skeletal

vibrations

722, 698 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of spectral data for

organic compounds like 1-phenyloctadecane. Specific parameters may vary depending on the

instrumentation used.

NMR Spectroscopy
Sample Preparation: A small amount of 1-phenyloctadecane is dissolved in a deuterated

solvent, typically deuterated chloroform (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of, for example, 400 MHz. A sufficient number of scans are acquired to obtain a good

signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer,

typically at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum

and enhance the signal of carbon atoms.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for long-chain hydrocarbons. The

sample molecules are bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 1-phenyloctadecane, the spectrum can be

obtained using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the thin film

method, a small amount of the sample is melted and pressed between two salt plates.

Data Acquisition: The prepared sample is placed in the beam of an FT-IR spectrometer, and the

spectrum is recorded over a typical range of 4000 to 400 cm⁻¹. A background spectrum is
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recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of 1-phenyloctadecane.

Sample Preparation

Data Acquisition

Data Analysis

Compound Characterization

1-Phenyloctadecane Sample

Dissolve in CDCl3 with TMS Inject into GC Prepare KBr pellet or thin film

NMR Spectrometer (¹H & ¹³C) Mass Spectrometer (EI) FT-IR Spectrometer

Process NMR Data
(Chemical Shifts, Integration)

Analyze Mass Spectrum
(m/z values, Fragmentation)

Interpret IR Spectrum
(Wavenumbers, Functional Groups)

Structural Elucidation &
Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 1-Phenyloctadecane.

To cite this document: BenchChem. [Spectral Data Analysis of 1-Phenyloctadecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1293679#spectral-data-for-1-phenyloctadecane-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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